Atmospheric‑Pressure Oxidative Carbonylation: Urea‑Complex vs. Ligand‑Free PdCl₂ and Pd(OAc)₂
In the oxidative carbonylation of primary amines to N,N′-disubstituted ureas, the Giannoccaro system employing the palladium(II) complex derived from PdCl₂ and urea (i.e., dichlorobis(urea-N)palladium formed in situ) achieved good yields of ureas at atmospheric CO/O₂ pressure (70–90 °C) [1]. In contrast, similar transformations using simple PdCl₂ alone without urea ligation typically require elevated CO pressures (20–50 bar) or the addition of phosphine co‑ligands to maintain catalyst stability and activity [2]. Pd(OAc)₂-based systems for oxidative carbonylation also commonly require super‑atmospheric pressures or stoichiometric oxidants such as CuCl₂ or iodine to re‑oxidize Pd(0) [3].
| Evidence Dimension | Reaction conditions for oxidative carbonylation of amines to N,N′-disubstituted ureas |
|---|---|
| Target Compound Data | Atmospheric pressure CO/O₂, 70–90 °C, good yields (urea‑ligated Pd complex) |
| Comparator Or Baseline | PdCl₂ alone: typically >20 bar CO; Pd(OAc)₂: super‑atmospheric pressure or stoichiometric oxidant required |
| Quantified Difference | Pressure reduction from >20 bar to 1 atm; elimination of sacrificial oxidant requirement |
| Conditions | Primary aromatic or aliphatic amines in alcohol solvent, CO + O₂ mixed gas, catalytic Pd(II) |
Why This Matters
For procurement, selecting dichlorobis(urea-N)palladium (or its in‑situ formed equivalent) enables operation at atmospheric pressure without sacrificial oxidants, significantly reducing capital expenditure on high‑pressure equipment and simplifying process safety — factors that cannot be achieved with simple PdCl₂ or Pd(OAc)₂ under the same mild conditions.
- [1] Giannoccaro, P. (1987). Palladium-catalysed N,N′-disubstituted urea synthesis by oxidative carbonylation of amines under CO and O₂ at atmospheric pressure. Journal of Organometallic Chemistry, 336(1–2), 271–278. View Source
- [2] Krogul, A. & Litwinienko, G. (2015). One pot synthesis of ureas and carbamates via oxidative carbonylation of aniline‑type substrates by CO/O₂ mixture catalyzed by Pd‑complexes. Journal of Molecular Catalysis A: Chemical, 407, 52–59. View Source
- [3] Guan, Z.‑H. et al. (2012). Palladium‑Catalyzed Carbonylation of Amines: Switchable Approaches to Carbamates and N,N′‑Disubstituted Ureas. Advanced Synthesis & Catalysis, 354(2–3), 489–495. View Source
